molecular formula C11H24N2O2 B13465329 tert-butyl N-(3-amino-3-methylpentyl)carbamate

tert-butyl N-(3-amino-3-methylpentyl)carbamate

Cat. No.: B13465329
M. Wt: 216.32 g/mol
InChI Key: BNSWOYYBPNHWAH-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H22N2O3 and is often used as a protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-3-methylpentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-3-methylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-(3-amino-3-methylpentyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate involves its role as a protecting group. The tert-butyl group can be cleaved under acidic conditions, revealing the active amine group. This process is often used in peptide synthesis to protect the amine group during other reactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the additional amino and methyl groups.

    Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another carbamate derivative with a different substitution pattern.

Uniqueness

Tert-butyl N-(3-amino-3-methylpentyl)carbamate is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to other carbamate derivatives.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-methylpentyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-6-11(5,12)7-8-13-9(14)15-10(2,3)4/h6-8,12H2,1-5H3,(H,13,14)

InChI Key

BNSWOYYBPNHWAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCNC(=O)OC(C)(C)C)N

Origin of Product

United States

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